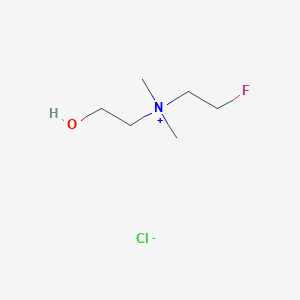
5-Hydroxyindole-3-acetic Acid (D5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxyindole-3-acetic acid is a metabolite derived from the metabolism of serotonin, an essential neurotransmitter. This compound is primarily formed in the liver and lungs through the action of monoamine oxidase on serotonin, followed by further oxidation by aldehyde dehydrogenase . It is commonly used as a biomarker in clinical settings to measure serotonin levels in the body.
Scientific Research Applications
5-Hydroxyindole-3-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives.
Biology: It serves as a biomarker for serotonin metabolism and is used in studies related to neurotransmitter function.
Medicine: It is used in the diagnosis of neuroendocrine tumors and other conditions related to serotonin metabolism.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
Target of Action
5-Hydroxyindole-3-acetic Acid (D5), a deuterium-labeled derivative of 5-Hydroxyindole-3-acetic Acid (5-HIAA), is primarily targeted at L-type calcium channels located on the colonic smooth muscle cells . These channels play a crucial role in regulating the contractility of the gut .
Mode of Action
5-Hydroxyindole-3-acetic Acid (D5) accelerates gut contractility by activating the L-type calcium channels . This activation leads to an increase in the influx of calcium ions, which subsequently triggers the contraction of the smooth muscle cells in the colon . Moreover, it stimulates a cell line model of intestinal enterochromaffin cells, resulting in a significant increase in serotonin production .
Biochemical Pathways
5-Hydroxyindole-3-acetic Acid (D5) is a metabolite in the serotonin pathway . It is produced by a wide variety of gut bacteria that metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme . The production of 5-HI is inhibited upon pH reduction in in vitro studies .
Pharmacokinetics
It’s known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary result of the action of 5-Hydroxyindole-3-acetic Acid (D5) is the acceleration of gut motility . When administered orally in rats, it significantly accelerates the total gut transit time . This compound also stimulates the production of serotonin in intestinal enterochromaffin cells .
Action Environment
The action of 5-Hydroxyindole-3-acetic Acid (D5) is influenced by the gut environment, particularly the gut microbiota . A wide variety of gut bacteria can metabolize 5-HTP to 5-HI, which is then converted to 5-Hydroxyindole-3-acetic Acid (D5) . The production of 5-HI, and consequently 5-Hydroxyindole-3-acetic Acid (D5), is inhibited upon pH reduction .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Hydroxyindole-3-acetic Acid (D5) is produced through the metabolism of serotonin . The conversion of serotonin to 5-Hydroxyindole-3-acetic Acid (D5) involves enzymes such as monoamine oxidase and aldehyde dehydrogenase . It interacts with various biomolecules, including enzymes and proteins, in the serotonin pathway .
Cellular Effects
5-Hydroxyindole-3-acetic Acid (D5) has significant effects on various types of cells and cellular processes. For instance, it has been found to stimulate intestinal motility via its action on L-type calcium channels . Moreover, it has been associated with conditions such as autism, insomnia, and chronic migraine .
Molecular Mechanism
The molecular mechanism of 5-Hydroxyindole-3-acetic Acid (D5) involves its binding interactions with biomolecules and its influence on gene expression. It accelerates gut contractility via activation of L-type calcium channels located on the colonic smooth muscle cells . Furthermore, it stimulates a cell line model of intestinal enterochromaffin cells, resulting in a significant increase in serotonin production .
Dosage Effects in Animal Models
The effects of 5-Hydroxyindole-3-acetic Acid (D5) can vary with different dosages in animal models. For instance, when administered orally in rats, it significantly accelerates the total gut transit time
Metabolic Pathways
5-Hydroxyindole-3-acetic Acid (D5) is involved in the serotonin pathway . It is produced from serotonin through the action of enzymes such as monoamine oxidase and aldehyde dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyindole-3-acetic acid typically involves the oxidation of serotonin. One common method is the use of monoamine oxidase to convert serotonin into 5-hydroxyindoleacetaldehyde, which is then oxidized by aldehyde dehydrogenase to form 5-Hydroxyindole-3-acetic acid .
Industrial Production Methods: Industrial production of 5-Hydroxyindole-3-acetic acid can involve biotechnological approaches, such as microbial fermentation. This method uses genetically engineered microorganisms to convert tryptophan or serotonin into 5-Hydroxyindole-3-acetic acid under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyindole-3-acetic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce different metabolites.
Reduction: Although less common, reduction reactions can modify the compound.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens can be used under acidic conditions.
Major Products:
Oxidation: Further oxidation can lead to the formation of various hydroxylated derivatives.
Reduction: Reduction can yield different indole derivatives.
Substitution: Substitution reactions can produce halogenated indole compounds.
Comparison with Similar Compounds
5-Hydroxyindole-3-acetic acid is unique due to its specific role as a serotonin metabolite. Similar compounds include:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Hydroxytryptophan: A precursor to serotonin.
Serotonin: The neurotransmitter from which 5-Hydroxyindole-3-acetic acid is derived.
These compounds share structural similarities but differ in their biological roles and applications.
Properties
IUPAC Name |
2,2-dideuterio-2-[4,6,7-trideuterio-5-[2,2-dideuterio-2-(4,6,7-trideuterio-5-hydroxy-1H-indol-3-yl)acetyl]oxy-1H-indol-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-13-1-3-17-15(7-13)12(10-22-17)6-20(26)27-14-2-4-18-16(8-14)11(9-21-18)5-19(24)25/h1-4,7-10,21-23H,5-6H2,(H,24,25)/i1D,2D,3D,4D,5D2,6D2,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAVMLVMRHBJPE-BZUKVWQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(=O)OC3=CC4=C(C=C3)NC=C4CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1NC=C2C([2H])([2H])C(=O)OC3=C(C4=C(C(=C3[2H])[2H])NC=C4C([2H])([2H])C(=O)O)[2H])[2H])O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






